

# Application Notes and Protocols: OPTIC Clinical Trial of ADVM-022

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AO-022

Cat. No.: B15601701

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial design for the OPTIC study, evaluating the safety and efficacy of ADVM-022 (ixoberogene soroparvovec or Ixo-vec) for the treatment of neovascular (wet) age-related macular degeneration (nAMD). The included protocols are intended to offer guidance on the key methodologies employed in the trial.

## Introduction to ADVM-022 and the OPTIC Trial

ADVM-022 is an investigational gene therapy designed to deliver a codon-optimized afibbercept coding sequence via an AAV.7m8 vector capsid. Administered as a one-time intravitreal injection, it aims to provide continuous intraocular expression of afibbercept, an anti-VEGF (Vascular Endothelial Growth Factor) protein, thereby reducing the treatment burden associated with frequent anti-VEGF injections for patients with nAMD.<sup>[1]</sup> The OPTIC trial is a multi-center, open-label, dose-ranging Phase 1/2 clinical study designed to assess the safety, tolerability, and efficacy of a single intravitreal administration of ADVM-022 in patients with nAMD who have previously responded to anti-VEGF therapy.<sup>[2][3]</sup>

## Mechanism of Action: Targeting the VEGF Signaling Pathway

Neovascular AMD is characterized by the abnormal growth of new blood vessels in the macula, a process driven by VEGF. VEGF-A, by binding to its receptors (VEGFR-1 and VEGFR-2) on

endothelial cells, triggers a signaling cascade that leads to increased vascular permeability and angiogenesis.[4] Aflibercept, the protein expressed by ADVM-022, acts as a soluble decoy receptor that binds to VEGF-A, as well as Placental Growth Factor (PIGF), preventing them from activating their natural receptors and thereby inhibiting neovascularization.[1][4]





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. tvst.arvojournals.org [tvst.arvojournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols: OPTIC Clinical Trial of ADVM-022]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15601701#optic-clinical-trial-design-for-advm-022>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)